molecular formula C22H15BrN2O2 B11452170 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one

2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one

Cat. No.: B11452170
M. Wt: 419.3 g/mol
InChI Key: ASFPIAFMVGBLJN-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one is unique due to its specific structural features, such as the presence of both bromophenyl and phenyl groups attached to a dihydrophthalazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15BrN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-4-phenylphthalazin-1-one

InChI

InChI=1S/C22H15BrN2O2/c23-17-12-10-15(11-13-17)20(26)14-25-22(27)19-9-5-4-8-18(19)21(24-25)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

ASFPIAFMVGBLJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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